molecular formula C25H25N3O4S B2615741 N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-97-0

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2615741
CAS No.: 899941-97-0
M. Wt: 463.55
InChI Key: MGLSRKIRNJNLGK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that features a unique tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can be approached through a multi-step synthetic route. The key steps may involve:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the oxolan-2-yl group: This step may involve the use of oxirane derivatives under acidic or basic conditions.

    Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions using appropriate thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-acetamide: A simpler analog with fewer functional groups.

    2-(sulfanyl)acetamide derivatives: Compounds with similar sulfanylacetamide moieties.

    Tricyclic compounds: Molecules with similar tricyclic cores but different substituents.

Uniqueness

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is unique due to its combination of a tricyclic core, oxolan-2-yl group, and sulfanylacetamide moiety. This unique structure may confer specific properties and reactivity that distinguish it from other compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)32-23(22)24(30)28(25)13-17-8-6-12-31-17/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLSRKIRNJNLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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